molecular formula C16H13N3O3S B11291776 Ethyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate

Ethyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate

Cat. No.: B11291776
M. Wt: 327.4 g/mol
InChI Key: WSGYLVNZVCPSIR-UHFFFAOYSA-N
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Description

Ethyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate is a complex organic compound that features a benzothiadiazole moiety linked to an ethyl benzoate structure. This compound is notable for its unique structural properties, which include multiple aromatic rings and functional groups that make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate typically involves multiple steps, including alkylation, esterification, and amide formation. One common synthetic route starts with the preparation of the benzothiadiazole core, which is then coupled with an ethyl benzoate derivative under controlled conditions. The reaction conditions often involve the use of solvents like toluene and reagents such as anhydrous potassium carbonate to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzothiadiazole moiety to its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzothiadiazole derivatives .

Scientific Research Applications

Ethyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in the development of advanced materials and in various research applications.

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 4-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate

InChI

InChI=1S/C16H13N3O3S/c1-2-22-16(21)10-3-6-12(7-4-10)17-15(20)11-5-8-13-14(9-11)23-19-18-13/h3-9H,2H2,1H3,(H,17,20)

InChI Key

WSGYLVNZVCPSIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=NS3

Origin of Product

United States

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